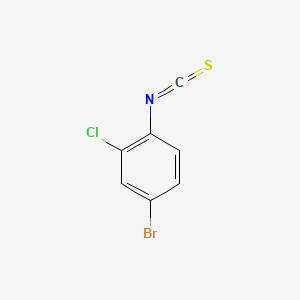

4-Bromo-2-chlorophenyl isothiocyanate

説明

4-Bromo-2-chlorophenyl isothiocyanate is a specialty product for proteomics research . It has a molecular formula of C7H3BrClNS and a molecular weight of 248.53 .

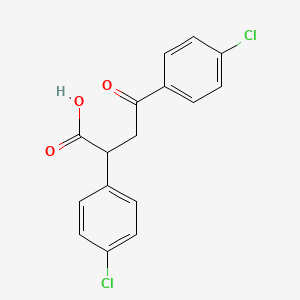

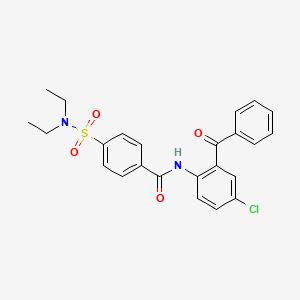

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chlorophenyl isothiocyanate consists of a phenyl ring substituted with bromine and chlorine atoms, and an isothiocyanate functional group . The average mass is 232.462 Da and the monoisotopic mass is 230.908646 Da .Physical And Chemical Properties Analysis

4-Bromo-2-chlorophenyl isothiocyanate has a density of 1.7±0.1 g/cm3, a boiling point of 254.4±20.0 °C at 760 mmHg, and a flash point of 107.7±21.8 °C . It has a molar refractivity of 48.3±0.5 cm3, a polar surface area of 29 Å2, and a molar volume of 140.5±7.0 cm3 .科学的研究の応用

- 4-Bromo-2-chlorophenyl isothiocyanate is commonly used for labeling peptides and proteins. It reacts with amino groups in peptides, allowing researchers to track and identify specific protein sequences. This application is crucial in proteomics studies, where understanding protein interactions and modifications is essential .

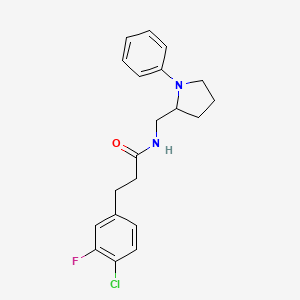

- Researchers employ this compound as a building block for synthesizing thiosemicarbazides. Thiosemicarbazides have diverse applications, including antimicrobial and antiviral properties. By incorporating 4-bromo-2-chlorophenyl isothiocyanate, scientists can create novel thiosemicarbazide derivatives .

- Isothiocyanates, including this compound, are potent modifiers of thiol groups. Researchers have successfully applied them to study the active site structure of enzymes such as renal (Na+ + K+)-ATPase. Investigating interactions with myocardial sarcolemmal ATPases is an exciting area of research .

- The reactivity of isothiocyanates makes them valuable tools in chemical biology. Scientists use 4-bromo-2-chlorophenyl isothiocyanate to modify biomolecules, probe binding sites, and develop targeted therapies. Its unique structure opens avenues for drug discovery .

- Researchers attach fluorescent tags to this compound, enabling visualization of specific cellular components. By conjugating it with fluorophores, scientists can track cellular processes, study protein localization, and investigate intracellular dynamics .

- The reactivity of isothiocyanates extends to surface modification. Coating materials with 4-bromo-2-chlorophenyl isothiocyanate alters their properties, such as hydrophobicity or bioactivity. This has applications in designing functional surfaces for biosensors, implants, and drug delivery systems .

Proteomics and Peptide Labeling

Thiosemicarbazide Synthesis

Active Site Studies of Enzymes

Chemical Biology and Drug Discovery

Fluorescent Labeling and Imaging

Materials Science and Surface Modification

Safety and Hazards

4-Bromo-2-chlorophenyl isothiocyanate is classified as having acute toxicity (oral, inhalation, dermal), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure, respiratory system) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .

特性

IUPAC Name |

4-bromo-2-chloro-1-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTFIGQDTWPFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chlorophenyl isothiocyanate | |

CAS RN |

98041-69-1 | |

| Record name | 4-Bromo-2-chlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)

![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)